2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid

Catalog No.
S14457736
CAS No.
M.F
C14H16N2O3
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimi...

Product Name

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid

IUPAC Name

2-methyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C14H16N2O3/c1-9-15-12-7-10(14(17)18)4-5-13(12)16(9)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18)

InChI Key

NSXCTDXWCVZHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which combines a benzimidazole moiety with a tetrahydrofuran side chain. This compound features a benzimidazole ring, which is a bicyclic structure consisting of a fused benzene and imidazole ring, along with a carboxylic acid functional group at the 5-position and a methyl group at the 2-position. The tetrahydrofuran moiety contributes to the compound's solubility and potential biological activity due to its cyclic ether nature.

The reactivity of 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid can be attributed to the presence of both the carboxylic acid and the benzimidazole functionalities. Typical reactions may include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The carboxylic acid can react with amines to form amides.
  • Nucleophilic Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, potentially forming derivatives with varied biological properties.

Research indicates that compounds containing benzimidazole structures often exhibit significant biological activities, including:

  • Antimicrobial properties: Benzimidazoles have been reported to possess antibacterial and antifungal activities.
  • Anticancer effects: Some derivatives show promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: Certain benzimidazole derivatives can modulate inflammatory pathways.

The specific biological activity of 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid requires further investigation to establish its efficacy in these areas.

Synthesis of 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid can be achieved through several methods, including:

  • Condensation Reactions: Starting from 2-methylbenzimidazole, condensation with appropriate aldehydes or ketones (such as those containing tetrahydrofuran) in the presence of acid catalysts.
  • Carboxylation: The introduction of a carboxylic acid group via carbon dioxide in the presence of bases.
  • Functional Group Transformations: Modifying existing functional groups on simpler precursors to yield the target compound.

The potential applications of 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid may include:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its anticipated biological activity.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide based on its biological properties.
  • Chemical Research: As an intermediate in organic synthesis for producing more complex molecules.

Interaction studies are critical for understanding how 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid interacts with biological systems. These studies may involve:

  • Binding Affinity Tests: To assess how well the compound binds to specific receptors or enzymes.
  • In vitro Studies: Evaluating cellular responses upon exposure to the compound, including cytotoxicity and modulation of signaling pathways.
  • In vivo Studies: Animal models may be used to study pharmacokinetics and therapeutic efficacy.

Several compounds share structural similarities with 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid. These include:

Compound NameStructureUnique Features
2-MethylbenzimidazoleC9H8N2Simple benzimidazole without additional functional groups.
Benzimidazole-5-carboxylic acidC9H8N2O2Lacks the tetrahydrofuran moiety, focusing on carboxylic functionality.
1-(Tetrahydrofuranyl)benzimidazoleC12H13NContains tetrahydrofuran but lacks carboxylic acid functionality.

The uniqueness of 2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid lies in its combination of both the tetrahydrofuran side chain and the carboxylic acid group attached to the benzimidazole core, which may enhance its solubility and biological activity compared to simpler analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.11609238 g/mol

Monoisotopic Mass

260.11609238 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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